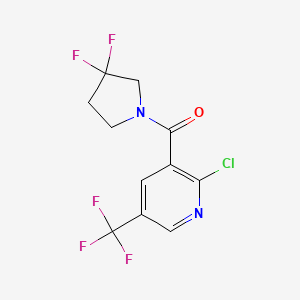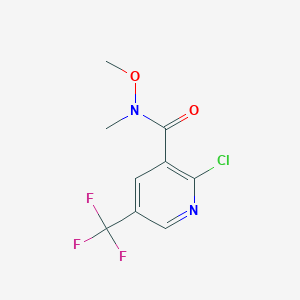
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone is a complex organic compound featuring both pyridine and pyrrolidine rings. This compound is notable for its incorporation of multiple halogen atoms, which can significantly influence its chemical reactivity and potential applications. The presence of chlorine and fluorine atoms makes it a valuable intermediate in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the halogenation of pyridine derivatives to introduce the chloro and trifluoromethyl groups. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the coupling of the pyridine and pyrrolidine moieties under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial methods also emphasize the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or copper catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Industrially, the compound is used in the synthesis of agrochemicals, where its halogenated structure can enhance the efficacy and stability of pesticides and herbicides. It is also explored for use in specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3,3-Difluoropyrrolidine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone is unique due to its combination of both pyridine and pyrrolidine rings, along with multiple halogen atoms
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]-(3,3-difluoropyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF5N2O/c12-8-7(3-6(4-18-8)11(15,16)17)9(20)19-2-1-10(13,14)5-19/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQWBNLHENSJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














